Merodantoin
Overview
Description
Merodantoin is a chemical compound known for its significant antitumor activity. It is an apoptosis inducer, triggering cell apoptosis associated with reactive oxygen species (ROS)-dependent autophagy. This compound targets cancer cells expressing KRAS mutations involved in Akt-dependent ROS production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Merodantoin involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving organic solvents and catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in scientific research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Merodantoin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Merodantoin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its role in inducing apoptosis and autophagy in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating cancers with KRAS mutations.
Industry: Utilized in the development of new antitumor drugs and other pharmaceutical products
Mechanism of Action
Merodantoin exerts its effects by inducing apoptosis in cancer cells through ROS-dependent autophagy. The compound targets cancer cells expressing KRAS mutations, leading to the production of ROS and subsequent cell death. The involvement of topoisomerases and mitochondrial morphology and function also plays a role in the observed cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
Merocil: Another compound with antitumor activity, similar in structure and function to Merodantoin.
Merocyanine 540: A compound known for its photodynamic therapy applications and antitumor properties
Uniqueness of this compound
This compound is unique due to its specific targeting of cancer cells with KRAS mutations and its mechanism involving ROS-dependent autophagy. This specificity makes it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
1,3-dibutyl-2-sulfanylideneimidazolidine-4,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-3-5-7-12-9(14)10(15)13(11(12)16)8-6-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHLNLNNPFTDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=O)N(C1=S)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162414 | |
Record name | Merodantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143413-73-4 | |
Record name | Merodantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Merodantoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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